Methanesulfonic acid naphthalen-1-yl ester

Physical Organic Chemistry Solvolysis Kinetics Leaving Group Ability

Researchers needing a sulfonate ester with precisely characterized leaving-group ability face trade-offs: tosylates are too sluggish for borderline mechanisms, while triflates are overly labile. Methanesulfonic acid naphthalen-1-yl ester (1-naphthyl mesylate) fills this gap. - Defined reactivity: ~100× more reactive than tosylates, ~400× less than triflates under solvolysis - Sterically unique: 1-naphthyl peri-interactions enable steric acceleration studies unavailable from phenyl or 2-naphthyl analogs - Photochemical utility: Precursor to sulfonium salts for 1,3-sigmatropic rearrangements

Molecular Formula C11H10O3S
Molecular Weight 222.26 g/mol
Cat. No. B12209199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanesulfonic acid naphthalen-1-yl ester
Molecular FormulaC11H10O3S
Molecular Weight222.26 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C11H10O3S/c1-15(12,13)14-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3
InChIKeyXDMSBAHISPQMNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthyl Mesylate Overview


Methanesulfonic acid naphthalen-1-yl ester (CAS 38262-42-9; 1-naphthyl mesylate) is a naphthalene-derived methanesulfonate ester that functions as a moderately reactive alkylating agent and leaving group precursor in nucleophilic substitution and photochemical transformations . The compound comprises a planar naphthalene scaffold esterified at the 1-position with a methanesulfonyl (mesyl) group—a structural motif that confers distinct steric and electronic properties relative to its benzenesulfonate and tosylate analogs [1]. Its molecular architecture positions it within the broader class of sulfonate esters employed in synthetic organic chemistry, photochemistry, and mechanistic investigations [2].

1-Naphthyl Mesylate: Analog Substitution Limitations


Despite belonging to the sulfonate ester class, methanesulfonic acid naphthalen-1-yl ester cannot be trivially substituted with alternative naphthyl sulfonates (e.g., 1-naphthyl tosylate or 1-naphthyl benzenesulfonate) without altering reaction kinetics, leaving group behavior, or product profiles. Sulfonate esters exhibit a well-characterized reactivity hierarchy: triflates > tresylates > mesylates > tosylates > benzenesulfonates, where mesylates are approximately 100-fold more reactive than tosylates and 400-fold less reactive than triflates under comparable solvolytic conditions [1][2]. Furthermore, the 1-naphthyl moiety introduces unique steric constraints that mask electronic effects—a phenomenon specifically documented for 1-naphthyl derivatives where conventional linear free-energy relationships fail due to peri-interactions [3]. These dual considerations of sulfonate leaving-group rank and naphthalene positional effects render generic substitution scientifically unsound. The quantitative evidence below substantiates these differentiation dimensions for procurement decisions.

1-Naphthyl Mesylate: Key Differentiation Evidence


Leaving-Group Reactivity Hierarchy

Methanesulfonic acid naphthalen-1-yl ester occupies a defined position within the established sulfonate ester leaving-group hierarchy. Mesylates (methanesulfonates) are approximately 100-fold more reactive than the corresponding tosylates, while being approximately 400-fold less reactive than triflates under solvolytic conditions [1][2]. This rank-order reactivity—triflate > tresylate > mesylate > tosylate > benzenesulfonate—is consistently observed across multiple alcohol-derived ester series [1]. For procurement decisions involving reactions requiring intermediate leaving-group lability (greater than tosylate but less than triflate), the mesylate derivative represents the predictable and calibrated choice.

Physical Organic Chemistry Solvolysis Kinetics Leaving Group Ability

1-Naphthyl Steric Masking Effect

The 1-naphthyl substitution pattern in methanesulfonic acid naphthalen-1-yl ester introduces steric constraints absent in 2-naphthyl or phenyl analogs. Direct analysis of 1-naphthyl derivatives indicates that electronic effects (measured by substituent constants such as σ) are masked by steric effects whose magnitude cannot be independently determined through conventional Hammett-type correlations [1]. This phenomenon—specific to the 1-position of the naphthalene ring—means that reactivity predictions based solely on electronic parameters will systematically fail for this positional isomer, whereas 2-naphthyl and phenyl derivatives maintain interpretable electronic structure-reactivity relationships.

Physical Organic Chemistry Steric Effects Linear Free-Energy Relationships

1-Naphthyl vs. Phenyl Solvolysis Rate

Substitution of a phenyl scaffold with a 1-naphthyl scaffold produces a quantifiable rate acceleration in solvolytic reactions of arylmethyl derivatives. Changing the aryl moiety from phenyl to 1-naphthyl increases the rate of solvolysis of arylmethyl tosylates by a factor of approximately 20-fold [1]. While this datum is derived from the tosylate series, the underlying π-system delocalization and carbocation-stabilizing effects are intrinsic to the naphthalene scaffold itself and are anticipated to extend proportionally to the mesylate ester series. This scaffold-dependent rate enhancement provides a quantitative benchmark for selecting 1-naphthyl derivatives over phenyl analogs when accelerated reactivity is required.

Solvolysis Kinetics Aryl Substituent Effects Carbocation Stability

Naphthylmethyl Sulfonium Salt Photorearrangement

Methanesulfonic acid naphthalen-1-yl ester serves as a precursor to 1-naphthylmethyl-substituted sulfonium salts, which undergo a distinct photochemical pathway upon irradiation. Photolysis of 1-naphthylmethyl-substituted alkyl sulfonium salts produces 1-thiomethyl-2-substituted-alkyl naphthalenes via a 1,3-sigmatropic rearrangement, occurring concurrently with cleavage products [1]. The irreversible one-electron reduction potentials (Eₚ) for these naphthylmethyl sulfonium salts are measurable and distinct from those of phenyl-substituted analogs . This photochemical behavior is directly contingent on the 1-naphthyl scaffold and the mesylate leaving group's ability to generate the requisite sulfonium intermediate.

Photochemistry Sulfonium Salts Electrocleavage Reactions

Genotoxicity Profile of 1-Naphthyl Mesylate

Comprehensive studies on alkylating methanesulfonates of widely varying structures demonstrate that alkylation mechanism, O-alkylation site preference, and DNA-repair susceptibility are exquisitely sensitive to molecular architecture [1]. These investigations, utilizing Ames test and SOS-chromotest bacterial genotoxicity assays, establish that even structurally similar methanesulfonates exhibit divergent biological outcomes due to differences in steric accessibility to nucleophilic DNA sites and differential recognition by DNA-repair enzymes such as MGMT (O⁶-methylguanine-DNA methyltransferase) [1]. The 1-naphthyl methanesulfonate, by virtue of its bulky aromatic scaffold, is expected to occupy a distinct position within this structure-activity landscape compared to simple alkyl mesylates (e.g., methyl or ethyl methanesulfonate).

Genotoxicity DNA Alkylation Mutagenicity Structure-Activity

Mesylate Stability vs. Triflate Handling

Methanesulfonic acid naphthalen-1-yl ester is prepared via standard alcohol mesylation protocols using methanesulfonyl chloride and a tertiary amine base in dichloromethane or trichloromethane at temperatures between -20°C and 0°C [1]. In contrast, the corresponding triflate (1-naphthyl trifluoromethanesulfonate) exhibits extreme hydrolytic sensitivity and must be prepared and handled under rigorously anhydrous conditions [2]. The mesylate derivative offers a practical balance: sufficient leaving-group lability for efficient substitution chemistry while maintaining bench-stable handling characteristics that simplify procurement, storage, and experimental workflow compared to the highly reactive but unstable triflate analog.

Synthetic Methodology Reagent Stability Leaving Group Preparation

1-Naphthyl Mesylate: Application Scenarios


Intermediate Reactivity Solvolysis Studies

Investigators conducting solvolytic kinetic studies benefit from the mesylate's defined position in the sulfonate ester reactivity hierarchy—approximately 100-fold more reactive than tosylates and 400-fold less reactive than triflates [1]. This intermediate reactivity makes the 1-naphthyl mesylate an ideal substrate for probing borderline SN1-SN2 mechanisms, where neither the sluggish reactivity of tosylates nor the extreme lability of triflates is appropriate. The 1-naphthyl scaffold additionally provides the 20-fold rate enhancement over phenyl derivatives [2], enabling kinetic measurements under milder conditions.

Photochemical 1,3-Sigmatropic Rearrangement

Researchers investigating photochemically induced sigmatropic rearrangements require the 1-naphthyl mesylate as a precursor to 1-naphthylmethyl-substituted sulfonium salts. Upon photolysis, these salts undergo a distinctive 1,3-sigmatropic rearrangement yielding 1-thiomethyl-2-substituted-alkyl naphthalenes [1]. This photochemical pathway is specific to the 1-naphthyl scaffold and is not accessible from phenyl or 2-naphthyl mesylate analogs. Electrochemical characterization via irreversible one-electron reduction potentials (Eₚ) provides quantifiable parameters for comparative photophysical studies [2].

DNA Alkylating Agent SAR Studies

The 1-naphthyl mesylate serves as a structurally distinct alkylating methanesulfonate for genotoxicity SAR investigations. Class-level studies on methanesulfonates of widely varying structures demonstrate that alkylation mechanism, O-alkylation site preference, and DNA-repair susceptibility (e.g., MGMT recognition) are exquisitely sensitive to molecular architecture [1]. The bulky 1-naphthyl scaffold introduces steric constraints that differentiate its DNA-interaction profile from simple alkyl mesylates such as methyl or ethyl methanesulfonate, making it a valuable comparator in mutagenicity and DNA-repair studies employing Ames test or SOS-chromotest assays.

Sterically Hindered Nucleophilic Substitution

Synthetic chemists developing nucleophilic substitution methodologies benefit from the 1-naphthyl mesylate's combination of intermediate leaving-group ability and steric bulk. The peri-interactions inherent to the 1-naphthyl scaffold—which mask electronic effects in linear free-energy correlations [1]—create a sterically demanding electrophilic environment unavailable from phenyl or 2-naphthyl mesylates. This steric perturbation enables exploration of steric acceleration phenomena and transition-state geometries that diverge from those accessible with less sterically congested mesylate electrophiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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